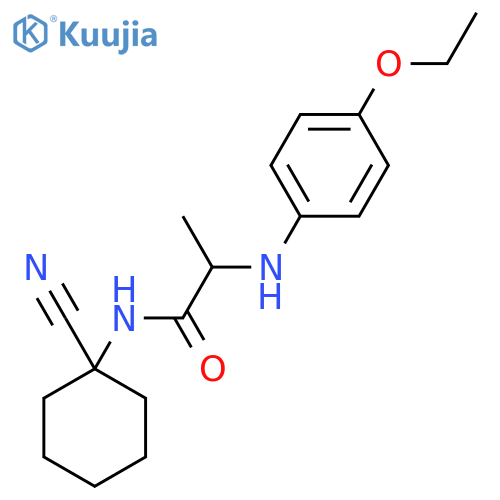Cas no 1009269-51-5 (N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide)

N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide 化学的及び物理的性質
名前と識別子
-
- EN300-26684784
- N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide
- 1009269-51-5
- AKOS034351540
- Z44496583
- starbld0004441
- N-(1-cyanocyclohexyl)-2-[(4-ethoxyphenyl)amino]propanamide
- HMS1716F16
-
- インチ: 1S/C18H25N3O2/c1-3-23-16-9-7-15(8-10-16)20-14(2)17(22)21-18(13-19)11-5-4-6-12-18/h7-10,14,20H,3-6,11-12H2,1-2H3,(H,21,22)
- InChIKey: SBPDUSYVNBKZCR-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)NC1C=CC(=CC=1)OCC)NC1(C#N)CCCCC1
計算された属性
- せいみつぶんしりょう: 315.19467705g/mol
- どういたいしつりょう: 315.19467705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 429
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 74.2Ų
N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26684784-0.05g |
N-(1-cyanocyclohexyl)-2-[(4-ethoxyphenyl)amino]propanamide |
1009269-51-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamideに関する追加情報
N-(1-Cyanocyclohexyl)-2-((4-Ethoxyphenyl)amino)propanamide: A Comprehensive Overview
N-(1-Cyanocyclohexyl)-2-((4-Ethoxyphenyl)amino)propanamide, with the CAS number 1009269-51-5, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amides and is characterized by its cyclohexyl and ethoxyphenyl moieties, which contribute to its pharmacological properties.
The cyclohexyl group in N-(1-Cyanocyclohexyl)-2-((4-Ethoxyphenyl)amino)propanamide provides rigidity and hydrophobicity, which are crucial for optimizing the compound's binding affinity to specific protein targets. The cyanide functionality, on the other hand, introduces a strong electron-withdrawing effect, which can influence the compound's electronic properties and reactivity. The ethoxyphenyl moiety adds a polar and aromatic character, enhancing the compound's solubility and stability in biological systems.
Recent studies have explored the potential of N-(1-Cyanocyclohexyl)-2-((4-Ethoxyphenyl)amino)propanamide as a lead compound for the development of novel therapeutic agents. One notable area of research is its application in the treatment of neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, a key pathological feature of Alzheimer's disease. The researchers found that N-(1-Cyanocyclohexyl)-2-((4-Ethoxyphenyl)amino)propanamide effectively reduced neuroinflammation and improved cognitive function in animal models.
In addition to its neuroprotective properties, N-(1-Cyanocyclohexyl)-2-((4-Ethoxyphenyl)amino)propanamide has shown promise in cancer research. A 2022 study in Cancer Research reported that this compound selectively targets and inhibits the activity of specific kinases involved in tumor growth and metastasis. The researchers observed significant antiproliferative effects in various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the disruption of signaling pathways that are critical for cancer cell survival and proliferation.
The pharmacokinetic properties of N-(1-Cyanocyclohexyl)-2-((4-Ethoxyphenyl)amino)propanamide have also been extensively studied. Preclinical data indicate that this compound has favorable oral bioavailability and a long half-life, making it suitable for chronic administration. Moreover, it exhibits low toxicity and minimal side effects, which are essential considerations for drug development.
To further enhance its therapeutic potential, researchers are exploring various structural modifications of N-(1-Cyanocyclohexyl)-2-((4-Ethoxyphenyl)amino)propanamide. For instance, substituting different functional groups on the cyclohexyl or ethoxyphenyl moieties can alter the compound's physicochemical properties and biological activity. These efforts aim to optimize the compound's efficacy and selectivity while minimizing off-target effects.
In conclusion, N-(1-Cyanocyclohexyl)-2-((4-Ethoxyphenyl)amino)propanamide (CAS 1009269-51-5) is a promising lead compound with diverse applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, paving the way for innovative treatments in neurodegenerative diseases and cancer.
1009269-51-5 (N-(1-Cyanocyclohexyl)-2-((4-ethoxyphenyl)amino)propanamide) 関連製品
- 1805719-84-9(2-(3-Ethoxy-3-oxopropyl)-5-ethylmandelic acid)
- 1286720-27-1(1-{4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one)
- 1261478-24-3(Ethyl 2-methoxy-3-(trifluoromethoxy)phenylacetate)
- 941954-98-9(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzene-1-sulfonamide)
- 2680880-36-6(benzyl N-{1-(4-bromophenyl)cycloheptylmethyl}carbamate)
- 2172251-03-3(4-Bromo-3-(2,4-dimethoxyphenyl)-5-methyl-1,2-oxazole)
- 1807139-53-2(3-Bromo-4-ethoxy-5-fluorophenol)
- 1251570-75-8(7-methyl-3-(thiomorpholine-4-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine)
- 474826-15-8(2-Chloro-5-fluoro-6-methylnicotinonitrile)
- 2138042-98-3(N-1-(azetidin-3-yl)ethyl-2-nitrobenzene-1-sulfonamide)




